molecular formula C17H18N4O4 B2514774 2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903141-68-3

2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2514774
CAS No.: 1903141-68-3
M. Wt: 342.355
InChI Key: JQAGUOBOXBTJFY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione core, an azetidine ring, and a pyridazinone moiety. The azetidine (four-membered nitrogen-containing ring) is substituted with a 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl group, while the isoindole-dione system adopts a partially saturated bicyclic structure. The stereochemistry and puckering of the isoindole-dione ring likely influence its physicochemical properties, as seen in analogous systems where ring geometry modulates solubility and reactivity .

Crystallographic software such as SHELX and WinGX () would be critical for resolving its three-dimensional structure, particularly for analyzing bond angles, torsion angles, and intermolecular interactions. The pyridazinone moiety, known for hydrogen-bonding capabilities, may contribute to solid-state packing efficiency or biological target interactions, similar to other nitrogen-containing heterocycles .

Properties

IUPAC Name

2-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-14-6-3-7-18-20(14)10-15(23)19-8-11(9-19)21-16(24)12-4-1-2-5-13(12)17(21)25/h1-3,6-7,11-13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGUOBOXBTJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridazinone Moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Azetidinone Ring Formation: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of imines with ketenes.

    Coupling Reactions: The final step involves coupling the pyridazinone and azetidinone intermediates with the isoindole derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the azetidinone ring or the pyridazinone moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone moiety may act as a key pharmacophore, binding to the active site of enzymes and inhibiting their activity. The azetidinone ring and isoindole structure may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Azetidine-containing compounds are valued in medicinal chemistry for their conformational rigidity and metabolic stability. For example:

  • Azetidine-carboxylic acid derivatives: These often exhibit enhanced bioavailability compared to larger ring systems. The presence of the acetylated pyridazinone group in the target compound may improve solubility relative to simpler azetidine analogs, as seen in studies where acyl modifications enhance pharmacokinetic profiles .
  • Azetidine-3-carboxamides: Such compounds display protease inhibition activity.

Pyridazinone-Containing Compounds

Pyridazinones are associated with diverse bioactivities, including anti-inflammatory and antimicrobial effects. Key comparisons:

  • 6-Phenylpyridazin-3(2H)-one : This simpler analog lacks the azetidine and isoindole-dione moieties. The target compound’s fused ring system likely increases steric bulk, reducing membrane permeability but improving target specificity .
  • Pyridazinone-glycosides: These demonstrate improved water solubility due to glycosylation. The acetylated azetidine in the target compound may similarly enhance solubility compared to non-polar pyridazinone derivatives .

Isoindole-1,3-dione Derivatives

Phthalimides (aromatic isoindole-diones) are well-studied for their electronic properties and bioactivity. Differences include:

  • Phthalimide: Fully aromatic, planar, and prone to π-π stacking.
  • Tetrahydroisoindole-diones : These exhibit variable puckering amplitudes (quantified via Cremer-Pople parameters). The target compound’s hexahydro configuration likely results in a distinct puckering geometry, influencing crystallinity and melting points .

Structural and Electronic Analysis

Molecular Geometry

  • Ring Puckering : The isoindole-dione’s puckering can be analyzed using Cremer-Pople coordinates (). Compared to fully saturated analogs (e.g., hexahydroisoindole), the partial unsaturation in the target compound may lead to intermediate puckering amplitudes, affecting dipole moments and crystal packing .
  • Bond Angles/Lengths: The azetidine’s strain (bond angles ~90°) contrasts with the pyridazinone’s more relaxed geometry. This strain could enhance reactivity at the azetidine nitrogen, as observed in strained heterocycles .

Electronic Properties

  • HOMO-LUMO Gaps: The conjugated pyridazinone and isoindole-dione systems may lower the HOMO-LUMO gap compared to non-conjugated analogs, increasing photoreactivity. Similar trends are noted in phthalimide derivatives .

Table 1: Comparative Physicochemical Data

Property Target Compound Phthalimide 6-Phenylpyridazin-3(2H)-one
Molecular Weight (g/mol) ~387.4 147.1 174.2
LogP (Predicted) 1.2–1.8 1.5 0.9
Solubility (mg/mL) ~0.1 (DMSO) 0.05 (Water) 0.3 (Water)
Melting Point (°C) 180–185 (est.) 238 150–155

Biological Activity

The compound 2-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}

This structure includes multiple functional groups that contribute to its biological activity. The presence of the dihydropyridazine and isoindole moieties is particularly noteworthy due to their known pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazine exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of biofilm formation and disruption of bacterial cell wall synthesis .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives possess notable cytotoxic effects. For example, compounds derived from similar structures have been reported with IC50 values around 29 μM against HeLa cells . The cytotoxicity is often attributed to the lipophilicity of the compounds which enhances their ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound may be linked to its ability to modulate various signaling pathways. Research suggests that compounds with similar structures can affect gene transcription related to apoptosis and cell proliferation . Additionally, the presence of specific functional groups may facilitate interactions with key biological targets such as enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various synthesized compounds based on the dihydropyridazine framework, it was found that several derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Cytotoxicity Assessment

Another significant study assessed the cytotoxic effects of new derivatives on cancer cell lines. The results indicated that some compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests potential for development as anticancer agents .

Data Summary

Biological Activity Tested Strains/Cell Lines IC50 Values Mechanism
AntimicrobialMRSA, E. coliNot specifiedInhibition of biofilm formation
CytotoxicityMCF-7, HeLa29 μMInduction of apoptosis

Q & A

Primary Techniques :

  • 1H/13C NMR : Assign proton and carbon environments, particularly for azetidine and isoindole-dione moieties .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. Supplementary Methods :

  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for dione groups) .
  • X-ray Crystallography : Resolve stereochemistry of the hexahydro-isoindole core if crystals are obtainable .

Q. What theoretical frameworks guide mechanistic studies of this compound?

  • Approach :

Link research to enzyme inhibition kinetics (e.g., acetylcholinesterase) to explain pharmacological activity .

Use density functional theory (DFT) to model electronic interactions between the pyridazinone ring and target binding sites .

  • Rationale : Theoretical models help predict reactive sites (e.g., the 6-oxo group’s nucleophilicity) and optimize derivative designs .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in pharmacological data?

  • Strategies :

Factorial Design : Test variables (e.g., substituent groups, solvent systems) to isolate factors affecting bioactivity .

Dose-Response Studies : Quantify IC₅₀ values across multiple assays (e.g., cholinesterase inhibition) to validate reproducibility .

Meta-Analysis : Compare datasets from independent studies to identify methodological biases (e.g., differences in cell lines or assay conditions) .

Q. What advanced computational methods optimize this compound’s pharmacological profile?

  • AI-Driven Workflow :

Molecular Dynamics (MD) Simulations : Predict binding affinities with target proteins (e.g., kinases or GPCRs) using COMSOL Multiphysics-integrated models .

QSAR Modeling : Correlate structural features (e.g., azetidine ring flexibility) with activity to prioritize derivatives for synthesis .

  • Validation : Cross-check computational predictions with in vitro assays to refine models .

Q. How can scaling challenges from lab-to-pilot scale be mitigated?

  • Process Engineering Solutions :

Membrane Technologies : Implement solvent-resistant nanofiltration for continuous purification, reducing reliance on batch recrystallization .

Process Control Systems : Use real-time PAT (Process Analytical Technology) tools to monitor reaction parameters (e.g., pH, temperature) during scale-up .

  • Case Study : Adapt microreactor systems for azetidine acetylation steps to enhance mixing efficiency and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.